molecular formula C13H18O2 B14848527 4-(Cyclohexyloxy)-3-methylphenol

4-(Cyclohexyloxy)-3-methylphenol

Cat. No.: B14848527
M. Wt: 206.28 g/mol
InChI Key: IPUPDPCKBBAWOO-UHFFFAOYSA-N
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Description

4-(Cyclohexyloxy)-3-methylphenol is an organic compound characterized by a phenolic structure with a cyclohexyloxy group and a methyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Cyclohexyloxy)-3-methylphenol typically involves the alkylation of 3-methylphenol with cyclohexyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-(Cyclohexyloxy)-3-methylphenol can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form cyclohexyloxy-3-methylcyclohexanol.

    Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are employed under controlled conditions.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of cyclohexyloxy-3-methylcyclohexanol.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

4-(Cyclohexyloxy)-3-methylphenol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(Cyclohexyloxy)-3-methylphenol involves its interaction with various molecular targets. The phenolic group can participate in hydrogen bonding and electron transfer processes, influencing the compound’s reactivity and biological activity. The cyclohexyloxy group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and cellular components.

Comparison with Similar Compounds

Similar Compounds

    4-(Cyclohexyloxy)phenol: Lacks the methyl group, leading to different chemical and biological properties.

    3-Methylphenol: Lacks the cyclohexyloxy group, resulting in lower lipophilicity and different reactivity.

Properties

Molecular Formula

C13H18O2

Molecular Weight

206.28 g/mol

IUPAC Name

4-cyclohexyloxy-3-methylphenol

InChI

InChI=1S/C13H18O2/c1-10-9-11(14)7-8-13(10)15-12-5-3-2-4-6-12/h7-9,12,14H,2-6H2,1H3

InChI Key

IPUPDPCKBBAWOO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)O)OC2CCCCC2

Origin of Product

United States

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